REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[CH3:9].C(N(CC)CC)C.[Si:17](Cl)([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][Si:17]([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:19])[CH3:18])=[CH:4][C:3]=1[CH3:9]
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Name
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|
Quantity
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428 g
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Type
|
reactant
|
Smiles
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BrC1=C(C=C(C=C1)O)C
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Name
|
|
Quantity
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480 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
324 g
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Type
|
reactant
|
Smiles
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[Si](C)(C)(C(C)(C)C)Cl
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Name
|
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Quantity
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7.5 L
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
|
|
Quantity
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15 g
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Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at ambient temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The reaction was washed with saturated ammonium chloride (2.2 L)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated to crude product (699 g)
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Type
|
CUSTOM
|
Details
|
This material was purified by silica gel chromatography (heptane)
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(O[Si](C)(C)C(C)(C)C)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 637 g | |
YIELD: PERCENTYIELD | 98.5% | |
YIELD: CALCULATEDPERCENTYIELD | 98.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |